molecular formula C19H34BNO4 B13891506 tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate

tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13891506
M. Wt: 351.3 g/mol
InChI Key: JCHYNORWRKBSDQ-UHFFFAOYSA-N
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Description

tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2820191-49-7 ) is a spirocyclic boronic ester building block of significant value in medicinal chemistry and drug discovery. The compound features a pinacol boronate ester group, which is widely utilized in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful method for forming carbon-carbon bonds, enabling the efficient incorporation of the spiro[3.5]nonane scaffold into more complex molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the azaspiro ring system enhances the compound's stability and allows for selective deprotection under mild acidic conditions, offering greater synthetic flexibility in multi-step synthesis . With a molecular formula of C19H34BNO4 and a molecular weight of 351.29 g/mol , this reagent is specifically designed for the synthesis of advanced pharmaceutical intermediates. It is intended for Research Use Only and is not for diagnostic, therapeutic, or consumer use. Proper handling procedures should be followed, and it is recommended to store the product under an inert atmosphere at 2-8°C .

Properties

Molecular Formula

C19H34BNO4

Molecular Weight

351.3 g/mol

IUPAC Name

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C19H34BNO4/c1-16(2,3)23-15(22)21-12-19(13-21)10-8-14(9-11-19)20-24-17(4,5)18(6,7)25-20/h14H,8-13H2,1-7H3

InChI Key

JCHYNORWRKBSDQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCC3(CC2)CN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate typically involves two key synthetic steps:

  • Construction of the 2-azaspiro[3.5]nonane core with a tert-butyl carbamate protecting group (Boc group) at the nitrogen.
  • Introduction of the boronate ester functionality at the 7-position of the azaspiro ring.

Synthesis of the Azaspiro Core with Boc Protection

A representative synthesis of the related tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (a precursor to the boronate ester derivative) is described as follows:

Step Reagents and Conditions Description
1 tert-butyl 4-methylenepiperidine-1-carboxylate, Zn/Cu couple, tert-butyl methyl ether, N2 atmosphere The starting Boc-protected piperidine derivative is combined with a Zn/Cu couple in tert-butyl methyl ether under nitrogen to prepare for acylation.
2 2,2,2-trichloroacetyl chloride in DME, dropwise addition at 15°C, then stirred overnight at room temperature Acylation with trichloroacetyl chloride introduces the oxo functionality at the 2-position of the azaspiro ring.
3 Saturated NH4Cl solution, ice-bath, stirring 4 hours Quenching and work-up to isolate the Boc-protected azaspiro ketone intermediate.
4 Extraction with ethyl acetate, washing, drying, concentration, and purification by silica gel chromatography Purification yields tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with approximately 15% yield.

This intermediate serves as a key scaffold for further functionalization.

Introduction of the Boronate Ester Group

The installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 7-position of the azaspiro ring is generally achieved via copper(I)-catalyzed borylation reactions. A notable method involves:

  • The copper(I)-catalyzed regio- and enantioselective protoborylation of nitrogen-containing cyclic conjugated dienes or related azaspiro compounds.
  • Use of bis(pinacolato)diboron (B2(pin)2) as the boron source.
  • Base such as potassium tert-butoxide (K(O-t-Bu)) to activate the catalyst.
  • Mild reaction conditions (room temperature or slightly elevated temperatures).
  • Subsequent protonation to yield the boronate ester functionalized azaspiro compound.

This approach is supported by research on the enantioselective borylation of piperidine derivatives, which provides a mild, rapid, and regioselective route to chiral boron-containing nitrogen heterocycles.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product Yield/Notes
1 Boc Protection and Spirocyclization tert-butyl 4-methylenepiperidine-1-carboxylate, Zn/Cu, trichloroacetyl chloride, NH4Cl work-up tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate ~15% yield
2 Copper(I)-Catalyzed Borylation CuCl catalyst, B2(pin)2, K(O-t-Bu), alcohol solvent This compound Regio- and enantioselective, mild conditions

Research Findings and Data Integration

Physical and Chemical Properties of the Intermediate

Property Value Source
Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
Melting Point 55-56 °C
Boiling Point 349 °C
Density 1.12 g/cm³
Solubility Slightly soluble in chloroform and methanol
Appearance Clear yellow solid

These properties pertain to tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, the key precursor in the synthesis pathway.

Mechanistic Insights

The copper-catalyzed borylation mechanism involves:

  • Formation of a boryl-copper(I) species.
  • Regioselective addition of the boryl group to the unsaturated azaspiro intermediate.
  • Protonation of the allylcopper intermediate to yield the boronate ester.

This method ensures high regio- and enantioselectivity, crucial for synthesizing chiral boronates for pharmaceutical applications.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The boronate ester group can be hydrolyzed to form the corresponding boronic acid.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is a key feature in its biological activity. The spirocyclic structure also contributes to its stability and reactivity, making it a valuable tool in various chemical and biological studies.

Comparison with Similar Compounds

Spirocyclic Boronates

Compound Name CAS Number Key Structural Differences Reactivity/Applications
Target Compound 2351276-13-4 Boronate on spiro[3.5]nonane Suzuki coupling, drug intermediate synthesis
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b]furan 934586-50-2 Non-spiro, fused dihydrobenzofuran ring Limited steric hindrance; used in aryl coupling but lacks spirocyclic rigidity
tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate 1147557-97-8 Hydroxyl substituent instead of boronate Lacks cross-coupling utility; used as a precursor for functionalization

Key Insights :

  • The spiro[3.5]nonane core in the target compound imposes conformational rigidity, enhancing stereochemical control in reactions compared to non-spiro boronates .
  • The boronate group enables participation in transition-metal-catalyzed reactions, unlike hydroxylated analogs .

Spirocyclic Amines and Derivatives

Compound Name CAS Number Functional Group Applications
tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate 1408075-19-3 Amino substituent Intermediate for peptidomimetics; lacks boronate reactivity
tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate 1434141-69-1 Hydroxymethyl group Solubility enhancer; used in prodrug design
tert-Butyl 1-cyano-2-azaspiro[4.4]nonane-2-carboxylate - Cyano group on spiro[4.4]nonane Nitrile-based transformations (e.g., hydrolysis to carboxylic acids)

Key Insights :

  • Amino and hydroxymethyl derivatives are tailored for biomolecular interactions (e.g., hydrogen bonding) but lack the boronate’s cross-coupling utility .
  • Spiro[4.4]nonane analogs (e.g., cyano-substituted) exhibit different ring strain and reactivity profiles compared to the spiro[3.5] system in the target compound .

Non-Boronated Spirocyclic Carboxylates

Compound Name CAS Number Key Features Applications
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate 1194376-44-7 Ketone and diaza groups Chelating agent; limited use in cross-coupling
tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate 1421313-98-5 Larger spiro[4.5] ring with ketone Steroid mimetic; distinct steric profile

Key Insights :

  • Ketone-containing spirocycles are electrophilic and participate in nucleophilic additions, contrasting with the boronate’s nucleophilic reactivity .
  • Larger spiro rings (e.g., spiro[4.5]) alter steric bulk and ring strain , impacting binding affinity in drug candidates .

Key Insights :

  • The boronate group increases molecular weight and necessitates inert storage to prevent hydrolysis .
  • Cyanated derivatives exhibit higher acute toxicity (H335: respiratory irritation) compared to the target compound .

Biological Activity

tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dioxaborolane moiety and an azaspiro nonane framework. Its molecular formula is C20H30BNO4C_{20}H_{30}BNO_{4} with a molecular weight of 359.27 g/mol. The compound is typically stored under controlled conditions to maintain stability.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Dioxaborolane : The precursor compounds undergo reactions to form the dioxaborolane structure.
  • Azaspiro Formation : Following the formation of the dioxaborolane, the azaspiro framework is constructed through cyclization reactions.
  • Carboxylation : The final step involves introducing the carboxylate group to yield the target compound.

The overall yield of this synthesis process can reach up to 70.7%, making it suitable for large-scale production .

Research indicates that compounds with similar structures can interact with various biological targets, including chemokine receptors CCR3 and CCR5. These receptors are crucial in immune responses and have been implicated in diseases such as HIV/AIDS .

Therapeutic Potential

  • Antiviral Activity : The compound's ability to modulate chemokine receptors suggests potential applications in antiviral therapies, particularly for HIV and related conditions.
  • Anti-inflammatory Effects : There is evidence supporting its role in regulating inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Immunomodulatory Properties : The compound may also exhibit immunomodulatory effects that can be beneficial in conditions characterized by immune dysregulation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same chemical family:

StudyFindings
Kirichok et al. (2020)Investigated derivatives of azaspiro compounds and their bioactivity; highlighted their potential as drug candidates .
Patent Analysis (2012)Described the synthesis and biological evaluation of related compounds showing significant antiviral activity against HIV .
PubChem DataCompounds structurally similar to this compound demonstrated diverse biological activities including anti-inflammatory effects .

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